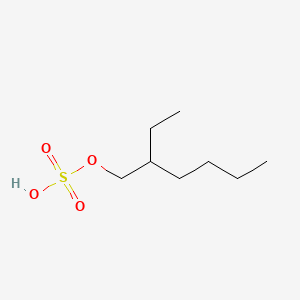

2-Ethylhexyl hydrogen sulfate

概要

説明

2-Ethylhexyl hydrogen sulfate, also known as sulfuric acid mono(2-ethylhexyl) ester, is an organic compound with the molecular formula C8H18O4S. It is commonly used as a surfactant in various industrial and household applications due to its excellent emulsifying, wetting, and dispersing properties.

準備方法

Synthetic Routes and Reaction Conditions: 2-Ethylhexyl hydrogen sulfate is typically synthesized through the sulfation of 2-ethylhexanol. The reaction involves the addition of sulfur trioxide (SO3) to 2-ethylhexanol, followed by neutralization with a base such as sodium hydroxide to produce the sodium salt of this compound.

Industrial Production Methods: In industrial settings, the sulfation process is often carried out in a continuous reactor, such as a falling film reactor. The reaction conditions usually involve maintaining a temperature range of 30-60°C to ensure optimal reaction rates and product stability . The resulting product is then neutralized and purified to obtain the desired compound.

化学反応の分析

Types of Reactions: 2-Ethylhexyl hydrogen sulfate can undergo various chemical reactions, including:

Hydrolysis: In the presence of strong acids or bases, it can hydrolyze to form 2-ethylhexanol and sulfuric acid.

Oxidation: It can be oxidized to produce corresponding sulfonic acids.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Typically performed under acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.

Major Products Formed:

Hydrolysis: 2-Ethylhexanol and sulfuric acid.

Oxidation: 2-Ethylhexyl sulfonic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Industrial Applications

1. Textile Industry

- Wetting Agent : Used as a wetting agent in textile processing to enhance dye uptake and improve fabric quality.

- Mercerizing Agent : Employed in the mercerization process of cotton to increase luster and dye affinity .

2. Chemical Production

- Surfactant : Acts as a surfactant in the formulation of detergents, particularly dishwashing liquids, enhancing cleaning efficiency.

- Bleaching Agent : Utilized alongside calcium hypochlorite for bleaching processes in textile and paper industries .

3. Food Processing

- Emulsifier : Functions as an emulsifier in food packaging materials to improve stability and shelf life.

- Cleaning Agent : Used in lye washing processes for fruits and vegetables to remove waxes and contaminants .

Pharmaceutical Applications

In pharmaceuticals, this compound enhances the bactericidal properties of antiseptics by lowering the pH of formulations, which can improve efficacy against certain pathogens. It is also used as an intermediate in the production of other active pharmaceutical ingredients .

Environmental Applications

Recent studies have explored its use in environmental remediation:

- Adsorbent Development : Nonwoven fabric adsorbents loaded with this compound have been developed for the selective recovery of rare earth elements from aqueous solutions. These adsorbents demonstrate high selectivity for dysprosium over neodymium, indicating potential for recycling valuable metals from waste streams .

Case Studies

作用機序

The primary mechanism of action of 2-Ethylhexyl hydrogen sulfate is its ability to reduce surface tension, thereby enhancing the mixing and solubilization of hydrophobic compounds in aqueous solutions. It interacts with lipid bilayers, disrupting cell membranes and facilitating the release of intracellular contents. This property is particularly useful in biological and industrial applications where emulsification and dispersion are required.

類似化合物との比較

Sodium dodecyl sulfate (SDS): Another widely used surfactant with similar emulsifying properties but a different alkyl chain length.

Sodium lauryl ether sulfate (SLES): Similar in function but contains ethoxylate groups, making it less irritating to the skin.

Uniqueness: 2-Ethylhexyl hydrogen sulfate is unique due to its branched alkyl chain, which provides distinct emulsifying and wetting properties compared to linear alkyl sulfates. This branching can lead to different interactions with substrates and surfaces, making it suitable for specific applications where other surfactants may not perform as effectively.

生物活性

2-Ethylhexyl hydrogen sulfate (CAS Number: 126-92-1) is an organic compound that has garnered attention for its biological activity, particularly in relation to environmental impact and potential toxicity. This article explores its biological effects, metabolism, biodegradation, and implications for human health and ecosystems.

- Molecular Formula : C₈H₁₇NaO₄S

- Molecular Weight : 232.273 g/mol

- Density : 1.12 g/mL at 20 °C

- Water Solubility : ≥10 g/100 mL at 20 °C

Metabolism and Biodegradation

Research indicates that this compound can undergo metabolic transformations in various organisms. For instance, studies have shown that compounds related to this compound are metabolized into hydroxylated products in aquatic species such as zebrafish and medaka. The major metabolite identified is the hydroxylated derivative of EHDPP (2-ethyl-5-hydroxyhexyl diphenyl phosphate), which has been detected in significant concentrations in European wastewater treatment plant influents .

Table 1: Metabolites of this compound

| Metabolite Name | Organism | Concentration Detected (ng/L) |

|---|---|---|

| 5-OH-EHDPP | Zebrafish | 2.6 - 7.3 |

| Hydroxylated EHDPP | Medaka | Not specified |

| 2-Ethylhexyl phenyl phosphate | Various STPs | 0.168 - 2.12 |

Toxicological Profile

The toxicological profile of this compound indicates potential health risks associated with exposure. It has been noted for its ability to bioaccumulate in aquatic organisms, raising concerns regarding its effects on food webs and human health through the consumption of contaminated fish .

Case Study: Bioaccumulation in Aquatic Species

A study conducted on the bioaccumulation of EHDPP in fish from the Beiyum river system in Beijing reported a bioaccumulation factor (BAF) of up to 52,857 L/kg for Atlantic cod, highlighting the compound's potential for biomagnification within aquatic ecosystems .

Environmental Impact

The environmental impact of this compound is significant due to its persistence and potential to affect surface waters, sediments, and soils, particularly in areas with high industrial activity. The compound's degradation products have been detected in various environmental matrices, indicating widespread distribution and potential ecological risks .

Table 2: Environmental Concentrations of Related Compounds

| Compound Name | Detection Source | Concentration Range (µg/L) |

|---|---|---|

| 2-Ethylhexyl phenyl phosphate | STPs in Europe | 0.168 - 2.12 |

| Hydroxylated EHDPP | European STP influents | 2.6 - 7.3 |

特性

CAS番号 |

72214-01-8 |

|---|---|

分子式 |

C8H18O4S |

分子量 |

210.29 g/mol |

IUPAC名 |

2-ethylhexyl hydrogen sulfate |

InChI |

InChI=1S/C8H18O4S/c1-3-5-6-8(4-2)7-12-13(9,10)11/h8H,3-7H2,1-2H3,(H,9,10,11) |

InChIキー |

MHGOKSLTIUHUBF-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)COS(=O)(=O)O |

正規SMILES |

CCCCC(CC)COS(=O)(=O)O |

Key on ui other cas no. |

72214-01-8 126-92-1 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。